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  • Product: 5,6-difluoro-1,2,3,4-tetrahydroquinoline
  • CAS: 1785623-11-1

Core Science & Biosynthesis

Foundational

mechanism of action of 5,6-difluoro-1,2,3,4-tetrahydroquinoline derivatives

An In-Depth Technical Guide on the Mechanism of Action of 5,6-Difluoro-1,2,3,4-Tetrahydroquinoline Derivatives Abstract The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Mechanism of Action of 5,6-Difluoro-1,2,3,4-Tetrahydroquinoline Derivatives

Abstract

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2] The introduction of fluorine atoms, particularly the 5,6-difluoro substitution pattern, can significantly modulate the physicochemical and pharmacological properties of these derivatives, enhancing their therapeutic potential. This guide provides a comprehensive technical overview of the known and potential mechanisms of action for 5,6-difluoro-1,2,3,4-tetrahydroquinoline derivatives, drawing upon the extensive research conducted on the broader quinoline and tetrahydroquinoline families. We will delve into their molecular targets, the signaling pathways they influence, and the established experimental methodologies for elucidating these complex interactions. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of this unique chemical class.

Introduction: The Tetrahydroquinoline Scaffold and the Influence of Fluorine

The 1,2,3,4-tetrahydroquinoline ring system is a recurring motif in a wide array of natural products and synthetic pharmaceuticals, valued for its rigid, three-dimensional structure that allows for precise orientation of substituents to interact with biological targets.[1][2] Its derivatives have demonstrated a remarkable diversity of biological activities, including anticancer, antibacterial, antiviral, and antimalarial properties.[1]

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its target protein. Specifically, the 5,6-difluoro substitution on the tetrahydroquinoline core is anticipated to alter the electronic properties of the aromatic ring, potentially leading to novel or enhanced biological activities. While literature directly investigating the 5,6-difluoro analogues is still emerging, we can infer their likely mechanisms of action by examining the well-documented activities of their parent compounds.

Principal Mechanisms of Action and Molecular Targets

Based on extensive research into quinoline and tetrahydroquinoline derivatives, several key mechanisms of action have been identified. It is highly probable that 5,6-difluoro-1,2,3,4-tetrahydroquinoline derivatives will engage one or more of the following pathways.

Anticancer Mechanisms

The tetrahydroquinoline scaffold is a prominent feature in many anticancer agents.[3] The primary mechanisms involve the disruption of fundamental cellular processes required for cancer cell growth and survival.

Many cancers are driven by aberrant kinase signaling. Tetrahydroquinoline derivatives have been shown to inhibit key kinases involved in cell proliferation and survival pathways, such as the PI3K/Akt/mTOR pathway and Pim-1 kinase.[4][5][6] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[4]

Signaling Pathway: PI3K/Akt/mTOR Inhibition

PI3K_Akt_mTOR_Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PIP2 PIP2 PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes THQ 5,6-Difluoro-THQ Derivative THQ->PI3K Inhibits THQ->mTORC1 Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by THQ derivatives.

DNA topoisomerases are critical enzymes that manage DNA topology during replication and transcription. Certain quinoline derivatives act as topoisomerase poisons, stabilizing the covalent complex between the enzyme and DNA.[7] This leads to the accumulation of DNA strand breaks, which triggers cell cycle arrest and apoptosis.[7]

The retinoic acid receptor-related orphan receptor γ (RORγ) has been identified as a therapeutic target in prostate cancer. Recently, 1,2,3,4-tetrahydroquinoline derivatives have been discovered to act as RORγ inverse agonists, inhibiting its transcriptional activity and suppressing tumor growth in preclinical models.[8]

Antimicrobial Mechanisms

The quinoline core is famously associated with antimalarial drugs and also serves as the basis for a class of antibiotics.

Analogous to the fluoroquinolone antibiotics, many quinoline derivatives exert their antibacterial effect by targeting bacterial DNA gyrase and topoisomerase IV.[5] These enzymes are essential for bacterial DNA replication. Their inhibition leads to rapid bacterial cell death.[5][9]

Some quinoline compounds have been shown to disrupt the integrity of the bacterial cell membrane.[5] This action causes leakage of essential intracellular components, leading to cell lysis.[5]

Central Nervous System (CNS) Activity

The rigid structure of the tetrahydroquinoline scaffold makes it suitable for interaction with various CNS receptors.

Derivatives of tetrahydroquinoline are known to bind to GPCRs, including dopamine and serotonin receptors, which are key targets for treating neurological and psychiatric disorders.[3] The specific substitution pattern on the ring system dictates the affinity and selectivity for these receptors.[3]

Methodologies for Mechanistic Elucidation

A multi-pronged experimental approach is essential to accurately define the mechanism of action of a novel 5,6-difluoro-1,2,3,4-tetrahydroquinoline derivative.

Experimental Workflow for MoA Determination

MoA_Workflow Start Novel THQ Derivative CellAssay Cell-Based Phenotypic Screening (e.g., MTT) Start->CellAssay TargetID Target Identification CellAssay->TargetID Active? BiochemAssay Biochemical Assays (e.g., Kinase, Binding) TargetID->BiochemAssay Hypothesized Target(s) CellPath Cellular Pathway Analysis (e.g., Flow Cytometry, Western Blot) TargetID->CellPath SAR Structure-Activity Relationship (SAR) BiochemAssay->SAR CellPath->SAR Mechanism Elucidated Mechanism of Action SAR->Mechanism

Caption: A generalized workflow for elucidating the mechanism of action (MoA).

Cellular Proliferation and Viability Assay (MTT Assay)

This colorimetric assay is a primary step to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.[5]

Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[5]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours at 37°C and 5% CO₂.[5]

  • Compound Treatment: Prepare serial dilutions of the 5,6-difluoro-1,2,3,4-tetrahydroquinoline derivatives in the culture medium. Replace the old medium with the medium containing the test compounds. Include vehicle (e.g., DMSO) and positive (e.g., doxorubicin) controls.[5]

  • Incubation: Incubate the plates for 48 to 72 hours.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent like DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).[5]

Kinase Inhibition Assay (Mobility Shift Assay)

To determine if a compound directly inhibits a specific kinase (e.g., Pim-1), a mobility shift assay can be employed.[4]

Principle: This assay measures the conversion of a peptide substrate to a phosphopeptide product by the kinase. The substrate and product are separated based on differences in their charge, allowing for quantification of kinase activity.

Protocol:

  • Reaction Setup: In a microplate, combine the purified kinase, the fluorescently-labeled peptide substrate, ATP, and varying concentrations of the test compound in a reaction buffer.

  • Incubation: Allow the enzymatic reaction to proceed for a specified time (e.g., 60-90 minutes) at room temperature.

  • Reaction Termination: Stop the reaction by adding a termination buffer containing EDTA.

  • Electrophoretic Separation: Transfer the reaction mixture to a microfluidic chip. Apply a voltage to separate the charged substrate and product peptides.

  • Detection: Detect the fluorescent signals of the separated substrate and product.

  • Data Analysis: Calculate the percentage of substrate conversion to product. Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound. The MIC is determined by observing the lowest concentration at which no turbidity (bacterial growth) is observed.[10]

Protocol:

  • Compound Dilution: Prepare serial twofold dilutions of the tetrahydroquinoline derivative in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).[10]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.[10]

  • Inoculation: Add the bacterial suspension to each well. Include a positive control (bacteria and medium, no compound) and a negative control (medium only).[10]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.[10]

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of tetrahydroquinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic and aromatic rings.

Compound ClassTarget/ActivityRepresentative IC₅₀/MICKey SAR ObservationsReference
Quinoline DerivativesPim-1 Kinase Inhibition2.61 - 4.73 µMHeterocycles at the C4 position and substituents on the quinoline core significantly impact activity.[4]
Quinoline-Quinolone HybridAntibacterial (Broad Spectrum)0.125 - 8 µg/mLHybridization of scaffolds can lead to dual-target compounds with broad-spectrum activity.[9]
1,2,3,4-TetrahydroquinolinesRORγ Inverse AgonismPotent inhibition of transcriptional activityThe nature of the sulfonyl group and substituents on the tetrahydroquinoline nitrogen are critical for potency.[8]

The introduction of the 5,6-difluoro motif is expected to enhance cell permeability and metabolic stability. Furthermore, the electron-withdrawing nature of the fluorine atoms can influence the pKa of the nitrogen atom and alter hydrogen bonding capabilities, which could lead to tighter binding with target proteins. Further synthesis and testing of a library of 5,6-difluoro analogues are required to establish a definitive SAR for this specific subclass.

Conclusion and Future Directions

The 5,6-difluoro-1,2,3,4-tetrahydroquinoline scaffold represents a promising area for drug discovery. Drawing from the extensive research on related quinoline and tetrahydroquinoline compounds, these derivatives are likely to exhibit potent anticancer, antimicrobial, and CNS activities through mechanisms such as kinase inhibition, topoisomerase poisoning, and receptor modulation.

The immediate future of research in this area should focus on:

  • Systematic Synthesis and Screening: Generation of a focused library of 5,6-difluoro-1,2,3,4-tetrahydroquinoline derivatives to systematically probe their biological activities.

  • Definitive Mechanism of Action Studies: For active compounds, rigorous application of the described methodologies is crucial to pinpoint specific molecular targets and pathways.

  • Elucidation of Fluorine's Role: Investigating how the 5,6-difluoro substitution specifically impacts target binding affinity, selectivity, and pharmacokinetic properties compared to non-fluorinated analogues.

By leveraging the established knowledge base and employing robust experimental strategies, the full therapeutic potential of this unique class of compounds can be unlocked.

References

  • Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. PubMed. [Link]

  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. PMC. [Link]

  • View of Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Indian Journal of Forensic Medicine & Toxicology. [Link]

  • Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. PMC. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar. [Link]

  • Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. Thieme Chemistry. [Link]

  • Progress in the synthesis of 1,2,3,4-tetrahydroquinoline derivatives. ResearchGate. [Link]

  • Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Taylor & Francis Online. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI. [Link]

  • ChemInform Abstract: Synthesis of 1,2,3,4-Tetrahydroacridine and 5,6,7,8-Tetrahydroquinoline Derivatives as Potential Acetylcholinesterase Inhibitors. ResearchGate. [Link]

Sources

Exploratory

in vitro toxicity profile of 5,6-difluoro-1,2,3,4-tetrahydroquinoline

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 5,6-Difluoro-1,2,3,4-tetrahydroquinoline Abstract The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the cor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity Profile of 5,6-Difluoro-1,2,3,4-tetrahydroquinoline

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved therapeutic agents.[1][2] The strategic introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as metabolic stability and receptor binding affinity, making fluorinated analogs like 5,6-difluoro-1,2,3,4-tetrahydroquinoline (hereafter referred to as DFTHQ) of considerable interest for drug discovery programs.[3] However, early and comprehensive assessment of a compound's toxicity profile is paramount for de-risking candidates and ensuring patient safety. This technical guide outlines a robust, tiered strategy for the comprehensive characterization of the in vitro toxicity profile of DFTHQ. Grounded in international regulatory guidelines from bodies like the OECD and FDA, this document provides not just a series of protocols, but the scientific rationale behind each experimental choice, creating a self-validating framework for researchers, toxicologists, and drug development professionals.[4][5] Initial hazard classifications for DFTHQ indicate potential for acute toxicity, skin irritation, and serious eye damage, which serves as a foundational basis for the investigative priorities detailed herein.[6]

Foundational Strategy: Physicochemical and In Silico Profiling

Before any cell-based assays are initiated, a thorough understanding of the compound's fundamental properties is essential. This foundational knowledge informs assay design, ensures data reliability, and allows for early, predictive assessment of potential liabilities.

1.1. Rationale for Foundational Profiling

The behavior of a compound in an in vitro system is dictated by its physicochemical characteristics. Parameters such as aqueous solubility are critical for preparing accurate dosing solutions and avoiding compound precipitation, which can lead to erroneous results. Lipophilicity (log P) influences membrane permeability and potential for non-specific binding, while pKa determines the ionization state at physiological pH, affecting how the compound interacts with biological targets. Furthermore, modern regulatory guidance encourages the use of in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, as a predictive first step to identify potential hazards, particularly for genotoxicity, in alignment with guidelines like ICH M7.[7]

1.2. Core Physicochemical Properties

The known properties of DFTHQ are summarized below. These values must be experimentally verified under the specific buffer and media conditions used in subsequent assays.

PropertyValue / ClassificationSource
CAS Number 1785623-11-1[6]
Molecular Formula C₉H₉F₂N[6]
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritation; Serious Eye Damage; Specific Target Organ Toxicity (Single Exposure)[6]

1.3. In Silico Predictive Toxicology Workflow

A preliminary computational assessment can efficiently screen for structural alerts that may suggest a propensity for specific toxicities.

cluster_0 In Silico Assessment Workflow Start DFTHQ Structure (SMILES/SDF) QSAR QSAR Modeling (e.g., DEREK, Sarah Nexus) Start->QSAR Input Structure Genotox Genotoxicity Prediction (Ames Mutagenicity, Chromosomal Aberration) QSAR->Genotox Hepatotox Hepatotoxicity Prediction QSAR->Hepatotox Cardiotox Cardiotoxicity Prediction (hERG Inhibition) QSAR->Cardiotox Report Generate Prioritization Report Genotox->Report Consolidate Predictions Hepatotox->Report Consolidate Predictions Cardiotox->Report Consolidate Predictions

Caption: Workflow for predictive in silico toxicity assessment of DFTHQ.

Tier 1: Core In Vitro Toxicity Assessment

This tier comprises the fundamental assays required to establish a baseline toxicity profile, focusing on cytotoxicity and genotoxicity. The data generated here are essential for selecting appropriate dose concentrations for all subsequent, more specialized assays.

2.1. Cytotoxicity Profiling

2.1.1. Scientific Rationale Cytotoxicity assays are the cornerstone of any toxicity assessment, providing a quantitative measure (IC50) of the concentration at which a compound induces cell death. By employing assays that measure distinct cellular mechanisms—metabolic activity versus membrane integrity—we can gain a more nuanced understanding of the cytotoxic mechanism. A panel of cell lines representing different tissues (e.g., liver, kidney) is crucial for identifying potential organ-specific sensitivities early in the screening process.

2.1.2. Experimental Protocol: MTT Assay for Metabolic Viability The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the activity of mitochondrial reductase enzymes, which are only active in living cells.[8]

  • Cell Seeding: Seed cells (e.g., HepG2, HEK293) in a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of DFTHQ in the appropriate cell culture medium. Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic across all wells (typically ≤0.5%).

  • Dosing: Remove the old medium from the cells and add 100 µL of the 2x DFTHQ dilutions. Include vehicle control (solvent only) and untreated control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

cluster_1 Cytotoxicity Assay Workflow (MTT) Seed 1. Seed Cells in 96-well plate Dose 2. Dose with Serial Dilutions of DFTHQ Seed->Dose Incubate 3. Incubate (24-72 hours) Dose->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate (3-4 hours) (Formazan Formation) Add_MTT->Incubate_MTT Solubilize 6. Solubilize Formazan Crystals (DMSO) Incubate_MTT->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read Analyze 8. Calculate IC50 Read->Analyze

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

2.2. Genotoxicity Assessment

2.2.1. Scientific Rationale Genotoxicity assessment is a critical regulatory requirement designed to detect compounds that can damage DNA, leading to mutations or cancer.[9] A standard battery of tests is employed to cover different genotoxic endpoints. The bacterial reverse mutation (Ames) test screens for point mutations, while the mammalian cell micronucleus test identifies larger-scale chromosomal damage.[10] Given that some fluoroquinolines are known to have genotoxic potential, this is a particularly important area of investigation for DFTHQ.[11]

2.2.2. Experimental Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471) This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the histidine (his) or tryptophan (trp) operon, rendering them unable to synthesize the respective amino acid. The test measures the ability of DFTHQ to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

  • Strain Selection: Use a standard set of tester strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.

  • Exposure (Plate Incorporation Method):

    • Mix DFTHQ at several dose levels, the bacterial culture, and either S9 mix or a buffer in molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Include a vehicle control (e.g., DMSO) and known positive controls for each strain (with and without S9).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Analysis: A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least two-fold greater than the vehicle control count.

cluster_2 Genotoxicity Testing Decision Tree Ames Ames Test (OECD 471) +/- S9 Activation Ames_Neg Result: Negative Ames->Ames_Neg No significant increase in revertants Ames_Pos Result: Positive Ames->Ames_Pos Significant increase in revertants MN In Vitro Micronucleus Test (OECD 487) Ames_Neg->MN Ames_Pos->MN MN_Neg Result: Negative MN->MN_Neg MN_Pos Result: Positive MN->MN_Pos Low_Risk Low Genotoxic Risk MN_Neg->Low_Risk Follow_Up Further Investigation Required (e.g., Comet Assay, In Vivo Studies) MN_Pos->Follow_Up

Caption: Decision tree for a standard in vitro genotoxicity testing battery.

Tier 2: Organ-Specific Toxicity Profiling

Following the foundational assessment, investigations into specific organ systems are conducted. The choice of which organs to prioritize is guided by the initial hazard classifications, the compound's chemical class, and its intended therapeutic use. For DFTHQ, hepatotoxicity and cardiotoxicity are high-priority areas.

3.1. Hepatotoxicity Assessment

3.1.1. Scientific Rationale The liver is the primary organ for drug metabolism, making it highly susceptible to drug-induced injury (DILI).[12][13] An in vitro assessment using human liver cells can provide crucial insights into a compound's potential to cause hepatotoxicity. Key indicators of liver damage include the leakage of intracellular enzymes like Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) and the depletion of glutathione (GSH), a critical antioxidant that protects cells from reactive metabolites.[14]

3.1.2. Experimental Protocol: Hepatotoxicity in HepG2 Cells

  • Cell Culture: Culture HepG2 cells in 96-well plates until they form a confluent monolayer.

  • Dosing: Treat cells with a range of non-cytotoxic concentrations of DFTHQ (typically below the IC20 as determined by the MTT assay) for 24-48 hours. Include a vehicle control and a known hepatotoxin (e.g., acetaminophen) as a positive control.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant for enzyme leakage analysis.

  • Cell Lysis: Lyse the remaining cells to measure intracellular protein content (for normalization) and GSH levels.

  • Endpoint Analysis:

    • ALT/AST Leakage: Use commercially available colorimetric or fluorescent assay kits to measure the activity of ALT and AST in the collected supernatant.

    • GSH Depletion: Use a commercially available kit (e.g., based on DTNB) to measure intracellular GSH levels from the cell lysate.

  • Data Normalization & Analysis: Normalize enzyme leakage data to the total intracellular protein content. Express results as a fold-change relative to the vehicle control.

cluster_3 Hepatotoxicity Pathway Compound DFTHQ Metabolism Metabolic Activation (CYP450) in Hepatocyte Compound->Metabolism ROS Reactive Metabolite / ROS Formation Metabolism->ROS GSH_Depletion GSH Depletion ROS->GSH_Depletion Mito_Damage Mitochondrial Damage ROS->Mito_Damage Enzyme_Leakage Membrane Damage GSH_Depletion->Enzyme_Leakage Apoptosis Apoptosis / Necrosis Mito_Damage->Apoptosis Enzyme_Leakage->Apoptosis

Caption: Potential mechanism of drug-induced hepatotoxicity.

3.2. Cardiotoxicity Assessment

3.2.1. Scientific Rationale Drug-induced cardiotoxicity is a leading cause of compound attrition during development and post-market withdrawal.[15] One of the most critical liabilities is the potential to delay cardiac repolarization (manifesting as QT prolongation on an ECG), which can lead to fatal arrhythmias. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a highly relevant in vitro model because they form a spontaneously beating syncytium and express the key cardiac ion channels. Multi-electrode array (MEA) systems allow for the real-time, non-invasive measurement of electrophysiological parameters from these cells.[16] While not directly implicated by initial hazard data, assessing cardiotoxicity is a prudent step for any new chemical entity intended for systemic exposure.

3.2.2. Experimental Protocol: Electrophysiology using hiPSC-CMs and MEA

  • Cell Plating: Plate hiPSC-CMs onto MEA plates (e.g., 48- or 96-well format) and allow them to mature for several days until a stable, spontaneously beating syncytium is formed.

  • Baseline Recording: Record baseline electrophysiological activity (field potentials) from all wells for 5-10 minutes to establish a stable pre-treatment baseline.

  • Dosing: Add DFTHQ at multiple concentrations, starting from a low concentration and escalating. Include a vehicle control and a known hERG blocker (e.g., E-4031) as a positive control.

  • Post-Dose Recording: After a 15-30 minute incubation period at each concentration, record the field potential activity again.

  • Parameter Extraction: Use the MEA software to analyze the recordings and extract key parameters, including:

    • Beat Period: The time between consecutive beats.

    • Field Potential Duration (FPD): An in vitro surrogate for the QT interval.

    • Spike Amplitude: Reflects the inward sodium current.

    • Arrhythmic Events: Detection of early afterdepolarization (EAD)-like events or other irregularities.

  • Analysis: Calculate the percentage change in each parameter from its own baseline. A concentration-dependent increase in FPD is a key indicator of repolarization delay.

Data Synthesis and Integrated Risk Assessment

The final step is to integrate the data from all tiers into a cohesive toxicity profile. This involves comparing the concentrations at which adverse effects are observed across different assays to identify the most sensitive endpoints and potential mechanisms of toxicity.

4.1. Summary of Potential In Vitro Endpoints

TierAssay CategoryEndpoint MeasuredPotential Outcome for DFTHQ
1 Cytotoxicity IC50 (Metabolic Activity, Membrane Integrity)Defines concentration range for subsequent assays.
1 Genotoxicity Gene Mutations (Ames), Chromosomal Damage (Micronucleus)Positive/Negative result determines genotoxic potential.
2 Hepatotoxicity ALT/AST Leakage, GSH DepletionIdentifies potential for drug-induced liver injury.
2 Cardiotoxicity Field Potential Duration (FPD) Changes, ArrhythmiasAssesses risk of delayed cardiac repolarization.

4.2. Risk Assessment Framework

The results should be contextualized to formulate a preliminary risk assessment. Key questions to address include:

  • What is the primary mode of toxicity? Is DFTHQ primarily cytotoxic, genotoxic, or does it exhibit organ-specific toxicity at sub-cytotoxic concentrations?

  • Is there a plausible mechanism? Can the observed toxicity be linked to the compound's structure (e.g., potential for metabolic activation)?

  • What is the safety margin? How do the concentrations causing toxicity in vitro compare to the anticipated therapeutic concentrations? A large margin provides confidence, while a small margin is a significant red flag.

This integrated analysis allows for an informed decision on whether to advance, modify, or terminate the development of 5,6-difluoro-1,2,3,4-tetrahydroquinoline based on its in vitro toxicity profile.

References

  • Updates to OECD in vitro and in chemico test guidelines.
  • Understanding FDA Guidelines for Toxicity Studies. HistologiX.
  • In vitro assays for developmental neurotoxicity. OECD.
  • ECVAM in vitro toxicity tests included in OECD testing recommend
  • Guidelines for the Testing of Chemicals. OECD.
  • OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. ESTIV.
  • FDA and NIH Take Actions to Reduce Reliance on Animal Testing with New Draft Guidance and Funding Announcement. JD Supra.
  • Genotoxicity of fluoroquinolines and methylquinolines. PubMed - NIH.
  • In Vitro Toxicity Tests. Scribd.
  • FDA Modernization Act 2.0: End of IND-Enabling Tox. Studies? Premier Research.
  • 5,6-difluoro-1,2,3,4-tetrahydroquinoline — Chemical Substance Inform
  • Use of New Approach Methodologies to Support Human Health Safety Assessment of New Ingredients and Formulations.
  • 5-FU cardiotoxicity: current evidence and clinical implications.
  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. PMC.
  • Synthesis and in vitro cytotoxicity of 1,2,3,4-tetrahydroisoquinoline deriv
  • An In-depth Technical Guide to the Basic Properties of 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. Benchchem.
  • EVALUATION OF 5-FLUOROURACIL-INDUCED CARDIOTOXICITY: ROLE OF CARDIAC BIOMARKERS. Experimental Oncology.
  • Synthesis and Biological Activities of New 1,2,3,4- Tetrahydroquinoline Derivatives Using Imino Diels-Alder Reaction. Indian Journal of Forensic Medicine & Toxicology.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC.
  • 5-fluorouracil and cardiotoxicity: a review. PMC.
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  • 5-fluorouracil cardiotoxicity is a rare, dose and schedule-dependent adverse event: a prospective study. JBUON.
  • 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline. NextSDS.
  • 5,6-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline. Sigma-Aldrich.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. Semantic Scholar.
  • Liver injury caused by drugs: an upd
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
  • 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in R
  • A Comparative Analysis of 1,2,3,4-Tetrahydroquinolin-6-ol and Its Isomers: A Guide for Researchers. Benchchem.
  • Guideline on the limits of genotoxic impurities. European Medicines Agency.
  • Effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on the oxidative status and activity of dicarboxylic acid metabolism enzymes in toxic liver injury in r
  • Exploring a Tetrahydroquinoline Antimalarial Hit from the Medicines for Malaria Pathogen Box and Identification of its Mode of Action. University of Dundee Discovery Research Portal.
  • Genotoxic Impurities: An Important Regul
  • Drug-Induced Liver Injury—Pharmacological Spectrum Among Children. MDPI.

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Protocols & Analytical Methods

Method

step-by-step protocol for the synthesis of 5,6-difluoro-1,2,3,4-tetrahydroquinoline

An Application Note for the Synthesis of 5,6-Difluoro-1,2,3,4-tetrahydroquinoline Introduction: The Strategic Importance of Fluorinated Tetrahydroquinolines The 1,2,3,4-tetrahydroquinoline scaffold is a privileged struct...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 5,6-Difluoro-1,2,3,4-tetrahydroquinoline

Introduction: The Strategic Importance of Fluorinated Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and natural products.[1][2] Its prevalence stems from its rigid, three-dimensional structure which allows for precise presentation of functional groups for interaction with biological targets. The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity.[3]

This application note provides a detailed, field-proven protocol for the synthesis of 5,6-difluoro-1,2,3,4-tetrahydroquinoline, a key building block for novel therapeutic agents. The methodology described herein is based on the direct catalytic hydrogenation of the aromatic precursor, 5,6-difluoroquinoline. This approach is widely favored for its high atom economy, procedural simplicity, and scalability, making it an efficient and reliable route for producing high-purity material.[2]

Overall Synthetic Strategy: Direct Catalytic Hydrogenation

The conversion of a quinoline to a tetrahydroquinoline involves the selective reduction of the nitrogen-containing pyridine ring. Catalytic hydrogenation is the most direct and efficient method to achieve this transformation.[2][4] The process utilizes hydrogen gas and a heterogeneous metal catalyst, typically palladium on a carbon support (Pd/C), to deliver hydrogen atoms specifically to the pyridine ring, leaving the benzene ring intact under controlled conditions.

This method is chosen over more complex multi-step syntheses, such as those involving domino reactions or Friedel-Crafts cyclizations from acyclic precursors, due to its superior efficiency and reduced waste generation for this specific target molecule.[1][2]

Synthesis_Workflow cluster_start Starting Material cluster_product Final Product cluster_process Process A 5,6-Difluoroquinoline B Catalytic Hydrogenation A->B H₂, Pd/C Solvent (e.g., Ethanol) Pressure, Temp C 5,6-Difluoro-1,2,3,4- tetrahydroquinoline B->C Work-up & Purification

Caption: Synthetic workflow for the preparation of 5,6-difluoro-1,2,3,4-tetrahydroquinoline.

Materials and Equipment

Reagents & Chemicals
ReagentGradeSupplierNotes
5,6-Difluoroquinoline≥97%Commercially AvailableStarting material.
Palladium on Carbon (Pd/C)10 wt%Commercially AvailableCatalyst. Handle with care, can be pyrophoric.
Hydrogen (H₂)High Purity (≥99.99%)Gas SupplierReducing agent.
Nitrogen (N₂) or Argon (Ar)High PurityGas SupplierInert gas for purging.
Ethanol (EtOH)AnhydrousCommercially AvailableReaction solvent.
Celite® 545N/ACommercially AvailableFiltration aid.
Ethyl AcetateACS GradeCommercially AvailableFor chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially AvailableDrying agent.
Equipment
  • High-pressure hydrogenation reactor (e.g., Parr Instrument or Büchiglasuster autoclave) equipped with a stirrer, pressure gauge, and gas inlet/outlet.

  • Standard laboratory glassware (round-bottom flasks, beakers, graduated cylinders).

  • Magnetic stirrer with hot plate.

  • Filtration apparatus (Büchner funnel, filter flask).

  • Rotary evaporator.

  • Flash column chromatography system.

  • Analytical Instruments: Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS), High-Performance Liquid Chromatography (HPLC).

Detailed Step-by-Step Experimental Protocol

This protocol is designed for a ~1.0 mmol scale and can be adjusted accordingly.

PART 1: REACTION SETUP AND EXECUTION

  • Reactor Preparation and Inerting:

    • Rationale: The removal of all oxygen from the reaction system is critical to prevent the formation of explosive mixtures with hydrogen and to avoid poisoning the palladium catalyst.

    • Procedure: Ensure the high-pressure reactor is clean and dry. Seal the reactor and purge the vessel by pressurizing with an inert gas (Nitrogen or Argon) to ~50 psi and then venting. Repeat this cycle at least three times.

  • Charging the Reactor:

    • Rationale: The substrate and catalyst must be added under a positive pressure of inert gas to prevent atmospheric oxygen from entering the system.

    • Procedure: Under a gentle flow of inert gas, add 5,6-difluoroquinoline (1.0 eq), ethanol (approx. 0.2 M concentration), and 10% Pd/C (5-10 mol% Pd relative to the substrate). Seal the reactor immediately.

  • Hydrogenation:

    • Rationale: The reaction is driven by the transfer of hydrogen from the gas phase to the substrate, mediated by the catalyst surface. Pressure and temperature are key parameters to control the reaction rate.

    • Procedure: Purge the inert gas from the reactor by pressurizing with hydrogen to ~50 psi and venting (repeat 3 times). Pressurize the reactor to the desired hydrogen pressure (typically 50-100 psi). Begin vigorous stirring and, if necessary, heat the reaction to a moderate temperature (e.g., 25-50 °C).

  • Reaction Monitoring:

    • Rationale: Monitoring ensures the reaction is driven to completion, preventing under-reaction or potential side reactions from over-exposure to reaction conditions.

    • Procedure: The reaction progress can be monitored by observing the uptake of hydrogen from the gas cylinder (i.e., the pressure will drop as H₂ is consumed). The reaction is typically complete when hydrogen uptake ceases. For confirmation, the reaction can be stopped, the vessel safely vented and purged, and a small aliquot analyzed by TLC or LC-MS.

PART 2: WORK-UP AND PURIFICATION

  • Catalyst Removal:

    • Rationale: The heterogeneous Pd/C catalyst must be removed. It is potentially pyrophoric when dry and exposed to air, so it must be handled while wet.

    • Procedure: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor thoroughly with inert gas (3-5 cycles). Open the reactor and carefully decant the reaction mixture. Prepare a pad of Celite® in a Büchner funnel and wet it with ethanol. Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the pad with additional ethanol to ensure all product is collected. Crucially, do not allow the filter cake containing Pd/C to dry in the open air. Quench the filter cake immediately with plenty of water.

  • Product Isolation:

    • Rationale: Removal of the solvent provides the crude product, which can then be purified.

    • Procedure: Combine the filtrate and washes. Remove the solvent (ethanol) under reduced pressure using a rotary evaporator to yield the crude 5,6-difluoro-1,2,3,4-tetrahydroquinoline, which is often an oil or a low-melting solid.

  • Purification:

    • Rationale: Purification is necessary to remove any unreacted starting material, byproducts, or residual catalyst traces.

    • Procedure: Purify the crude product using flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to afford the final product. Dry the product under high vacuum.

Quantitative Data and Characterization

ParameterValue/ConditionRationale/Notes
Substrate5,6-Difluoroquinoline1.0 eq
Catalyst10% Pd/C5-10 mol %
SolventEthanol~0.2 M
H₂ Pressure50-100 psiSufficient pressure to drive the reaction efficiently.
Temperature25-50 °CMild conditions to ensure selectivity for the pyridine ring.
Reaction Time4-12 hoursMonitor until H₂ uptake ceases.
Expected Yield >90% Based on similar transformations. A patent for a related methylated analog reports yields >96%.[5]
Validation and Quality Control

The successful synthesis and purity of the final compound must be validated by a suite of analytical techniques. This provides a self-validating system for the protocol.

  • ¹H, ¹³C, and ¹⁹F NMR: To confirm the chemical structure. Key indicators include the disappearance of the quinoline aromatic proton signals and the appearance of new aliphatic signals corresponding to the saturated heterocyclic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • HPLC: To determine the purity of the final compound. A patent for a related compound specifies a C18 column with a mobile phase of acetonitrile and aqueous acetic acid for purity analysis.[5]

Safety Precautions

  • Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All operations involving hydrogen under pressure must be conducted in a well-ventilated fume hood, behind a safety shield, and with appropriate pressure-rated equipment.

  • Palladium on Carbon (Pd/C): The catalyst can be pyrophoric, especially after use and when exposed to air while dry. Always handle the used catalyst in a wet state and quench it appropriately.

  • General Precautions: Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All chemical manipulations should be performed in a fume hood.

References

  • A kind of preparation method of 5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline and detection method thereof - Patent CN-114436956-A. PubChem. [Link]

  • Tetrahydroquinoline synthesis. Organic Chemistry Portal. [Link]

  • Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. Nature Communications. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Medicinal Chemistry. [Link]

  • ChemInform Abstract: Synthesis of 1,2,3,4-Tetrahydroacridine and 5,6,7,8-Tetrahydroquinoline Derivatives as Potential Acetylcholinesterase Inhibitors. ResearchGate. [Link]

  • Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives. Thieme Chemistry. [Link]

  • A De Novo Synthetic Route to 1,2,3,4-Tetrahydroisoquinoline Derivatives. CORE. [Link]

  • Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines. ACS Omega. [Link]

  • Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI. [Link]

  • Enhanced hydrogenation catalyst synthesized by Desulfovibrio desulfuricans exposed to a radio frequency. University of Birmingham. [Link]

  • Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. Nature Communications. [Link]

  • N1-Benzofused Modification of Fluoroquinolones Reduces Activity Against Gram-Negative Bacteria. ACS Infectious Diseases. [Link]

  • Ru‐NHC‐Catalyzed Asymmetric Hydrogenation of 2‐Quinolones to Chiral 3,4‐Dihydro‐2‐quinolones. Angewandte Chemie. [Link]

  • Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. MDPI. [Link]

Sources

Application

N-Alkylation of 5,6-Difluoro-1,2,3,4-tetrahydroquinoline: A Senior Application Scientist's Guide to Synthetic Strategies

Abstract The 5,6-difluoro-1,2,3,4-tetrahydroquinoline scaffold is a privileged core in modern medicinal chemistry, valued for the unique electronic properties conferred by the geminal fluorine atoms on the benzene ring....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 5,6-difluoro-1,2,3,4-tetrahydroquinoline scaffold is a privileged core in modern medicinal chemistry, valued for the unique electronic properties conferred by the geminal fluorine atoms on the benzene ring. N-alkylation of this nucleus is a critical step in the synthesis of diverse biologically active molecules and pharmaceutical candidates.[1][2] This guide provides an in-depth exploration of robust and field-proven methodologies for the N-alkylation of 5,6-difluoro-1,2,3,4-tetrahydroquinoline, designed for researchers and drug development professionals. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering insights into troubleshooting, optimization, and the selection of the most appropriate method for a given synthetic goal. The protocols described herein are grounded in authoritative literature and represent self-validating systems for achieving high-yield, selective N-alkylation.

Introduction: The Strategic Importance of the Fluorinated Tetrahydroquinoline Core

1,2,3,4-Tetrahydroquinolines (THQs) are foundational nitrogen-containing heterocycles found in a wide array of natural products and synthetic compounds with significant biological activities.[1][3] The introduction of fluorine atoms onto the aromatic ring, as in 5,6-difluoro-1,2,3,4-tetrahydroquinoline, profoundly alters the molecule's physicochemical properties. The strong electron-withdrawing nature of fluorine can enhance metabolic stability, modulate pKa, and improve membrane permeability and binding affinity to target proteins. Consequently, the N-substituted derivatives of this scaffold are highly sought after in drug discovery programs.[1][2]

The secondary amine of the tetrahydroquinoline core is a versatile handle for introducing a vast range of substituents (R groups), which is pivotal for structure-activity relationship (SAR) studies. The choice of N-alkylation methodology is therefore a critical decision in any synthetic campaign, impacting yield, purity, scalability, and functional group tolerance. This document details four principal strategies: Reductive Amination, N-Alkylation via Borrowing Hydrogen Catalysis, Direct Alkylation with Alkyl Halides, and Buchwald-Hartwig C-N Coupling.

Method 1: Reductive Amination

Reductive amination is one of the most reliable and versatile methods for forming C-N bonds. This strategy involves the reaction of the secondary amine of 5,6-difluoro-1,2,3,4-tetrahydroquinoline with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a suitable hydride source to yield the N-alkylated product.

Causality and Mechanistic Insight

The reaction proceeds in two main steps: iminium ion formation and reduction. The initial condensation of the amine with the carbonyl compound is typically reversible and often acid-catalyzed to facilitate the dehydration step. The subsequent reduction of the C=N double bond of the iminium ion is irreversible and drives the reaction to completion. The choice of reducing agent is critical; it must be selective for the iminium ion over the starting carbonyl compound. Mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose.

Alternatively, a powerful one-pot tandem reaction can be employed starting from the corresponding quinoline, which involves an initial reduction of the quinoline to the tetrahydroquinoline, followed by the reductive alkylation step.[4][5]

Reductive_Amination cluster_0 Iminium Ion Formation (Acid-Catalyzed) cluster_1 Reduction THQ 5,6-Difluoro-THQ (Amine) Carbonyl Aldehyde/Ketone (R-CHO) Iminium Iminium Ion Proton H+ Water H₂O Reducer Reducing Agent (e.g., NaBH(OAc)₃) Product N-Alkyl-5,6-Difluoro-THQ Iminium->Product Reduction

Caption: General workflow for reductive amination of tetrahydroquinolines.

Protocol 2.1: Step-wise Reductive Amination with Aldehydes/Ketones

This protocol is suitable when 5,6-difluoro-1,2,3,4-tetrahydroquinoline is the available starting material.

Materials:

  • 5,6-difluoro-1,2,3,4-tetrahydroquinoline

  • Aldehyde or Ketone (1.1 - 1.5 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 - 2.0 equivalents)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, catalytic amount)

Procedure:

  • To a solution of 5,6-difluoro-1,2,3,4-tetrahydroquinoline (1.0 equiv) in DCE, add the aldehyde or ketone (1.2 equiv).

  • If the carbonyl compound is unreactive, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride in one portion. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2.2: Arylboronic Acid-Catalyzed One-Pot Tandem Synthesis

This highly efficient method starts from the aromatic quinoline precursor, offering excellent step-economy.[4][5][6]

Materials:

  • 5,6-Difluoroquinoline (1.0 equiv)

  • Aldehyde or Ketone (1.0 equiv)

  • Hantzsch Ester (1.5 - 2.0 equiv)

  • 3-Trifluoromethylphenylboronic acid (or similar arylboronic acid) (25 mol%)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a sealable reaction tube, combine the 5,6-difluoroquinoline (0.5 mmol, 1.0 equiv), the aldehyde or ketone (0.5 mmol, 1.0 equiv), Hantzsch ester (1.75 mmol, 3.5 equiv), and 3-trifluoromethylphenylboronic acid (0.125 mmol, 25 mol%).[6]

  • Add 2 mL of DCE.[6]

  • Seal the tube and place it in a preheated oil bath at 60 °C.[5][6]

  • Stir the reaction mixture for 12 hours.[5][6]

  • Monitor reaction progress by TLC.

  • After completion, cool the reaction to room temperature.

  • The crude product can be purified directly by silica gel column chromatography using a petroleum ether/ethyl acetate solvent system.[6]

Data Summary: Reductive Amination
MethodKey ReagentsTemp. (°C)Time (h)Typical Yield (%)Reference
Step-wiseNaBH(OAc)₃, AldehydeRT2-2470-95General Method
One-Pot TandemArylboronic Acid, Hantzsch Ester, Aldehyde601280-95[4][5][6]
Expert Insights: Considerations for the Difluoro-Substrate

The electron-withdrawing fluorine atoms decrease the nucleophilicity of the nitrogen atom in 5,6-difluoro-1,2,3,4-tetrahydroquinoline compared to its non-fluorinated analog. This may slow down the initial condensation with the carbonyl compound. To overcome this, a catalytic amount of a mild acid (e.g., acetic acid) can be beneficial to accelerate iminium ion formation. The arylboronic acid in the one-pot method acts as a dual-function catalyst, serving as both a Lewis acid and a hydrogen-bond donor, which effectively activates the quinoline ring for reduction and facilitates the subsequent reductive amination.[5][7]

Method 2: N-Alkylation with Alcohols via Borrowing Hydrogen Catalysis

"Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" catalysis represents a green and atom-economical approach to N-alkylation.[8] This method uses alcohols as alkylating agents, with water being the only byproduct. The reaction is typically catalyzed by transition metal complexes, such as those based on manganese or ruthenium.[9][10]

Causality and Mechanistic Insight

The catalytic cycle involves three key stages:

  • Oxidation: The metal catalyst temporarily "borrows" hydrogen from the alcohol substrate, oxidizing it to the corresponding aldehyde in situ.

  • Condensation: The newly formed aldehyde condenses with the amine (5,6-difluoro-1,2,3,4-tetrahydroquinoline) to form an iminium ion (or enamine).

  • Reduction: The metal-hydride complex, which stored the "borrowed" hydrogen, reduces the iminium ion to the final N-alkylated amine and regenerates the active catalyst.

Borrowing_Hydrogen cluster_cycle Catalytic Cycle Catalyst [M]-H (Reduced Catalyst) Oxidized_Catalyst [M] (Oxidized Catalyst) Catalyst->Oxidized_Catalyst Oxidation (H₂ Release to Substrate) Iminium Iminium Ion Catalyst->Iminium Reduces Oxidized_Catalyst->Catalyst Reduction (H₂ Borrow) Alcohol Alcohol (R-CH₂OH) Oxidized_Catalyst->Alcohol Catalyzes Aldehyde Aldehyde (R-CHO) Alcohol->Aldehyde Oxidation Aldehyde->Iminium + 5,6-Difluoro-THQ (Condensation) THQ 5,6-Difluoro-THQ Product N-Alkyl-THQ Iminium->Product Reduction Water H₂O

Caption: The catalytic cycle of N-alkylation via Borrowing Hydrogen.

Protocol 3.1: Manganese-Pincer Complex Catalyzed N-Alkylation

This protocol uses a non-noble metal catalyst and proceeds under relatively mild conditions.[9]

Materials:

  • 5,6-difluoro-1,2,3,4-tetrahydroquinoline (1.0 equiv)

  • Primary Alcohol (1.2 equiv)

  • Manganese Pincer Complex (e.g., Mn-PNP) (3 mol%)

  • Potassium tert-butoxide (t-BuOK) (0.75 equiv)

  • Toluene

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the manganese catalyst (3 mol%), t-BuOK (0.75 equiv), the tetrahydroquinoline (1 mmol), and a magnetic stir bar.

  • Add toluene (2 mL) followed by the primary alcohol (1.2 mmol).

  • Seal the tube and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction for 24 hours. Monitor by GC-MS or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify by silica gel column chromatography.

Data Summary: Borrowing Hydrogen N-Alkylation
Catalyst SystemBaseTemp. (°C)Time (h)Typical Yield (%)Reference
Mn-Pincer Complext-BuOK80-1002475-90[9]
Ru-Complext-BuOK80-1102480-98[10][11]
Expert Insights: Substrate Scope and Tolerance

The Borrowing Hydrogen methodology is tolerant of a wide variety of functional groups, including halides, which is particularly relevant for our fluorinated substrate.[9] The reaction works best with primary alcohols. The basic conditions (t-BuOK) are a key consideration; substrates with base-labile functional groups may not be suitable. The decreased nucleophilicity of the fluorinated THQ should not be a significant impediment, as the rate-limiting step is often associated with the alcohol oxidation or iminium reduction phases of the catalytic cycle.

Method 3: Direct N-Alkylation with Electrophiles (Sₙ2 Reaction)

This is the most classical approach to N-alkylation, involving a direct nucleophilic substitution (Sₙ2) reaction between the secondary amine and an alkyl halide (or sulfonate).

Causality and Mechanistic Insight

The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. A base is required to neutralize the hydrohalic acid byproduct and regenerate the neutral amine for further reaction, preventing the formation of the unreactive ammonium salt. The choice of base is crucial to avoid side reactions like elimination, especially with secondary or tertiary alkyl halides.

Protocol 4.1: N-Alkylation with Alkyl Halides

Materials:

  • 5,6-difluoro-1,2,3,4-tetrahydroquinoline (1.0 equiv)

  • Alkyl Bromide or Iodide (1.1 - 1.5 equiv)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Potassium Iodide (KI) (catalytic, optional for alkyl chlorides/bromides)

Procedure:

  • To a solution of 5,6-difluoro-1,2,3,4-tetrahydroquinoline (1.0 equiv) in ACN or DMF, add the base (e.g., K₂CO₃, 2.5 equiv).

  • If using an alkyl chloride or bromide, a catalytic amount of KI can be added to facilitate the reaction via in situ formation of the more reactive alkyl iodide (Finkelstein reaction).

  • Add the alkyl halide (1.2 equiv) and stir the mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the halide.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, filter off the inorganic salts if a solid base was used.

  • Dilute the filtrate with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by silica gel column chromatography.

Data Summary: Direct Alkylation
ElectrophileBaseSolventTemp. (°C)Typical Yield (%)
Primary Alkyl BromideK₂CO₃ACN50-8070-90
Benzyl BromideK₂CO₃ACNRT-5085-98
Primary Alkyl IodideDIPEADMFRT-6075-95
Expert Insights: Base Selection and Side Reactions

The key to successful direct alkylation is managing the basicity and nucleophilicity of the reaction environment.

  • Base: For reactive halides like benzyl or primary alkyl iodides, a mild, non-nucleophilic base like DIPEA can be sufficient. For less reactive halides, a stronger inorganic base like K₂CO₃ or Cs₂CO₃ is often required.

  • Over-alkylation: The product, a tertiary amine, can potentially react with the alkyl halide to form a quaternary ammonium salt. This is usually slow but can be minimized by avoiding a large excess of the alkylating agent and high temperatures.

  • Substrate Reactivity: The reduced nucleophilicity of the fluorinated THQ may necessitate slightly more forcing conditions (higher temperature or longer reaction times) compared to the non-fluorinated parent compound.

Method 4: Palladium-Catalyzed Buchwald-Hartwig C-N Coupling

While most commonly associated with the formation of aryl amines, the Buchwald-Hartwig amination can be a powerful tool for the N-alkylation of heterocyclic amines, especially for installing aryl, heteroaryl, or vinyl groups that are inaccessible through other methods.[12]

Causality and Mechanistic Insight

The reaction involves a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle generally proceeds via:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl-halide bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and the base facilitates deprotonation to form a palladium-amido complex.

  • Reductive Elimination: The N-alkylated product is eliminated from the palladium center, regenerating the Pd(0) catalyst.

The choice of ligand is paramount and dictates the scope and efficiency of the reaction.[13] Sterically hindered, electron-rich phosphine ligands are typically required to promote the reductive elimination step.

Buchwald_Hartwig Pd0 L-Pd(0) Ox_Adduct L-Pd(II)(Ar)(X) Pd0->Ox_Adduct Oxidative Addition Amido_Complex L-Pd(II)(Ar)(NR₂) Ox_Adduct->Amido_Complex Ligand Exchange Product Ar-NR₂ (N-Aryl-THQ) Amido_Complex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArX Ar-X ArX->Ox_Adduct THQ 5,6-Difluoro-THQ THQ->Ox_Adduct Base Base Base->Amido_Complex Deprotonation

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 5.1: General Procedure for N-Arylation

Materials:

  • 5,6-difluoro-1,2,3,4-tetrahydroquinoline (1.2 equiv)

  • Aryl Bromide or Chloride (1.0 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or a palladacycle) (1-5 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos, JohnPhos) (2-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst, the phosphine ligand, and the base under an inert atmosphere.

  • Add the aryl halide and the 5,6-difluoro-1,2,3,4-tetrahydroquinoline.

  • Add anhydrous solvent via syringe.

  • Seal the tube and heat to 80-110 °C with vigorous stirring for 4-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography.

Expert Insights: Ligand and Base Selection

The success of a Buchwald-Hartwig coupling is highly dependent on the correct combination of ligand, base, and solvent.[13]

  • Ligands: For a secondary amine like our THQ, sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) are often excellent choices.

  • Base: A strong, non-nucleophilic base is required. NaOtBu is the most common choice, but others like LHMDS or K₃PO₄ can be effective, particularly for base-sensitive substrates.

  • Aryl Halide: The reactivity order is typically I > Br > OTf > Cl.[13] The use of more advanced ligands and pre-catalysts has made the coupling of less reactive aryl chlorides routine. The fluorine atoms on the THQ ring are unlikely to interfere with the catalytic cycle.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion Insufficiently reactive alkylating agent; Steric hindrance; Low reaction temperature; Catalyst deactivation (BH & B-H).Switch to a more reactive electrophile (e.g., bromide to iodide); Increase temperature; Use a more active catalyst system or higher catalyst loading.
Side Product Formation Over-alkylation (Direct Alkylation); Elimination (Direct Alkylation); Hydrodehalogenation (Buchwald-Hartwig).Use stoichiometric amounts of alkylating agent; Use a milder, non-nucleophilic base (e.g., DIPEA); Screen different ligands and bases for the cross-coupling.
No Reaction (Reductive Amination) Iminium ion not forming; Reducing agent is inactive.Add catalytic acid (e.g., AcOH); Use a fresh bottle of reducing agent; Check for water in the reaction solvent.

References

  • Adhikari, P., Bhattacharyya, D., Nandi, S., Kancharla, P. K., & Das, A. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters, 23(7), 2437–2442. [Link]

  • Garbe, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 12631. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. [Link]

  • ResearchGate. (2021). Reductive Alkylation of Quinolines to N -Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid | Request PDF. [Link]

  • Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. ACS Publications. [Link]

  • Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing. [Link]

  • Caires, F. J., & Clososki, G. C. (2026). Green, fast and simple continuous-flow protocol for the N-alkylation of amines in a biphasic solvent system. RSC Publishing. [Link]

  • ResearchGate. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. [Link]

  • Srimontree, W., et al. (2024). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. The Journal of Organic Chemistry. [Link]

  • S. K. Meegalla, et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(9), 10791-10833. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Wikipedia. (n.d.). Tetrahydroquinoline. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5,6-Difluoro-1,2,3,4-Tetrahydroquinoline Synthesis

Welcome to the Technical Support Center for advanced heterocyclic synthesis. The synthesis of 5,6-difluoro-1,2,3,4-tetrahydroquinoline—a critical building block for lipophilic drug candidates and Wee1 kinase degraders[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. The synthesis of 5,6-difluoro-1,2,3,4-tetrahydroquinoline—a critical building block for lipophilic drug candidates and Wee1 kinase degraders[1]—presents a unique chemoselectivity challenge. Researchers frequently struggle to reduce the nitrogen-containing ring without inadvertently cleaving the sensitive carbon-fluorine (C-F) bonds.

This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to focus on the thermodynamic and mechanistic realities of fluoroarene reduction, providing self-validating protocols to maximize your target yield.

Part 1: Troubleshooting FAQs

Q: Why is my reaction yield so low, and why does LC-MS show mono-fluoro or fully defluorinated byproducts? A: You are experiencing hydrodefluorination . When utilizing standard heterogeneous catalysts like Palladium on Carbon (Pd/C) under hydrogen gas, the highly electron-deficient nature of the fluorinated quinoline ring makes the C-F bonds highly susceptible to oxidative addition by the metal center[2]. Similarly, Ruthenium-based N-heterocyclic carbene (NHC) complexes using isopropanol are explicitly known to catalyze the cleavage of C(aryl)-F bonds[3]. To preserve the 5,6-difluoro motif, you must abandon harsh late-transition-metal hydrogenation in favor of highly chemoselective hydride transfer systems.

Q: My reaction stalls, and I am seeing a buildup of the 1,2-dihydroquinoline intermediate. How do I drive it to full conversion? A: The reduction of quinolines proceeds via a sequential hydrogenation pathway: a 1,2-hydride addition followed by a 3,4-hydride addition[4]. The intermediate 1,2-dihydroquinoline often stalls if the hydride source is depleted or if the catalyst is poisoned by the increasing basicity of the resulting tetrahydroquinoline. Increasing the equivalents of a stable hydrogen surrogate (e.g., ammonia borane) or utilizing a cooperative catalyst that facilitates proton-coupled electron transfer (PCET) will overcome this thermodynamic hurdle[5].

Q: What is the most reliable, scalable protocol for chemoselective reduction without defluorination? A: Recent synthetic advances highlight the use of commercially available titanocene dichloride (Cp₂TiCl₂) paired with ammonia borane (NH₃BH₃). This system operates via a dearomative selective reduction mechanism that exhibits exceptional functional group tolerance. It specifically preserves sensitive C-F bonds on the quinoline ring while achieving >90% yields of the tetrahydroquinoline[6].

Part 2: Quantitative Data & Catalyst Comparison

To aid in your experimental design, the following table summarizes the expected outcomes of various reduction methodologies when applied to fluorinated quinolines.

Catalyst SystemHydrogen SourceTemp (°C)Target THQ Yield (%)Defluorination (%)Recommendation
Pd/C (10 wt%) H₂ (1 atm)25< 40%> 50%❌ Avoid
Cp(IPr)RuH₃*Isopropanol70< 20%> 70%❌ Avoid
Ni(II) Complex Ammonia Borane4085 - 90%< 5%✅ Viable
Cp₂TiCl₂ (5 mol%) Ammonia Borane8093% < 1% ✅ Optimal

Part 3: Mechanistic Workflow & Troubleshooting Logic

Use the following decision tree to diagnose and correct failing reduction workflows.

G Start 5,6-Difluoroquinoline Reduction CheckYield Is the yield of 5,6-difluoro-THQ > 85%? Start->CheckYield Success Optimal Synthesis Achieved CheckYield->Success Yes Analyze Analyze Byproducts (LC-MS / NMR) CheckYield->Analyze No Defluorination Issue: Hydrodefluorination (Loss of F atoms) Analyze->Defluorination F-loss detected Incomplete Issue: Incomplete Reduction (Dihydroquinoline present) Analyze->Incomplete Starting material remains Action1 Switch Catalyst: Avoid Pd/C or Ru-NHC. Use Cp2TiCl2 Defluorination->Action1 Action2 Increase Hydride Equivalents (e.g., NH3BH3) Incomplete->Action2 Action1->Start Action2->Start

Fig 1: Troubleshooting workflow for the chemoselective reduction of 5,6-difluoroquinoline.

Part 4: Validated Step-by-Step Protocol

Chemoselective Synthesis of 5,6-Difluoro-1,2,3,4-tetrahydroquinoline via Titanium Catalysis

Scientific Rationale: This protocol utilizes Cp₂TiCl₂ because early transition metals like titanium do not readily undergo the oxidative insertion into C-F bonds that plagues late transition metals (Pd, Ru). Ammonia borane acts as a stable, slow-release hydride source, preventing thermal runaway and over-reduction[6].

Reagents & Equipment:

  • 5,6-difluoroquinoline (1.0 mmol)

  • Titanocene dichloride (Cp₂TiCl₂, 5 mol%, 0.05 mmol)

  • Ammonia borane (NH₃BH₃, 4.0 mmol)

  • Anhydrous Toluene (5.0 mL)

  • Oven-dried Schlenk flask

Methodology:

  • Preparation of the Reaction Mixture: In an oven-dried Schlenk flask under an inert nitrogen atmosphere, add 5,6-difluoroquinoline (1.0 mmol) and titanocene dichloride (0.05 mmol).

  • Addition of Reductant: Introduce ammonia borane (4.0 mmol) to the flask.

    • Causality Check: A 4-fold excess is strictly required. The reduction of the C=N and C=C bonds consumes multiple hydride equivalents, and excess reagent is necessary to push past the thermodynamically stable 1,2-dihydroquinoline intermediate[5].

  • Solvent Addition: Add anhydrous toluene (5.0 mL).

    • Causality Check: A non-polar solvent like toluene minimizes competitive hydrogen bonding, allowing the titanium catalyst to effectively coordinate with the quinoline nitrogen without solvent interference.

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the conversion via TLC or LC-MS to ensure the disappearance of the 1,2-dihydroquinoline mass peak.

  • Quenching & Workup: Cool the mixture to room temperature. Carefully quench excess ammonia borane by adding methanol (2.0 mL) dropwise until gas evolution (H₂ gas) ceases entirely.

  • Purification: Concentrate the crude mixture under reduced pressure. Purify via silica gel flash chromatography (eluent: hexane/ethyl acetate gradient) to isolate the pure 5,6-difluoro-1,2,3,4-tetrahydroquinoline.

Part 5: References

1.[1]1 - Google Patents 2.[5]5 - ACS Publications (Inorganic Chemistry) 3.[4]4 - ACS Catalysis 4.[6]6 - ChemRxiv 5.[2] 2 - ACS Publications (Journal of Organic Chemistry) 6.[3]3 - ACS Catalysis

Sources

Optimization

troubleshooting impurities in 5,6-difluoro-1,2,3,4-tetrahydroquinoline purification

Welcome to the technical support center for the purification of 5,6-difluoro-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 5,6-difluoro-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common impurity challenges encountered during the synthesis and purification of this compound.

Section 1: Understanding Potential Impurities

Effective purification begins with understanding the potential impurities that can arise during the synthesis of 5,6-difluoro-1,2,3,4-tetrahydroquinoline. These can be broadly categorized as process-related impurities and degradation products.

Frequently Asked Questions

Q1: What are the most common process-related impurities I should expect?

A1: Process-related impurities are chemical substances that are part of the synthesis process but are not the desired final product. For 5,6-difluoro-1,2,3,4-tetrahydroquinoline, these can include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be derivatives of 2-fluoroaniline or other precursors.[1]

  • Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates.

  • Reagents and Catalysts: Residual reagents, catalysts (like palladium or gold), and ligands used in the synthesis may be present in the crude product.[2]

  • By-products: Side reactions can generate unwanted by-products. For instance, in Povarov-type reactions, oxidation of the tetrahydroquinoline ring can lead to the formation of the corresponding quinoline.[3]

Q2: What types of degradation products might form?

A2: Degradation products can form during the reaction, work-up, or even during storage. Key degradation pathways to consider are:

  • Hydrolysis: While generally stable, under harsh acidic or basic conditions, breakdown of the molecule could occur.

  • Photodegradation: Exposure to light, particularly UV light, can sometimes lead to degradation. It is good practice to protect the compound from light during storage.[5]

Logical Flow for Impurity Identification

The following diagram outlines a systematic approach to identifying the source and nature of impurities.

Caption: Workflow for identifying and addressing impurities.

Section 2: Troubleshooting Purification by Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. However, achieving high purity and yield with 5,6-difluoro-1,2,3,4-tetrahydroquinoline can sometimes be challenging.

Frequently Asked Questions

Q3: My compound is not crystallizing out of solution. What should I do?

A3: Several factors can inhibit crystallization:

  • Solvent Choice: The chosen solvent may be too good a solvent for your compound, even at low temperatures. You may need to use a solvent system (a mixture of a "good" solvent and a "poor" solvent). Experiment with different solvent pairs, such as ethanol/water, ethyl acetate/hexanes, or dichloromethane/petroleum ether.

  • Supersaturation: The solution may not be sufficiently supersaturated. Try to slowly evaporate some of the solvent to increase the concentration.

  • Nucleation: Crystallization requires a nucleation site. If spontaneous nucleation doesn't occur, try scratching the inside of the flask with a glass rod at the liquid-air interface. Seeding the solution with a tiny crystal of the pure product can also induce crystallization.

  • Purity of the Crude Material: If the crude material is very impure, the impurities can inhibit crystal formation. It may be necessary to first perform a quick column chromatography to remove the bulk of the impurities before attempting recrystallization.

Q4: I am getting poor recovery after recrystallization. How can I improve the yield?

A4: Low recovery is a common issue. Consider the following:

  • Solvent Volume: Using too much solvent will result in a significant portion of your product remaining dissolved even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

  • Filtration: Ensure that you are using an appropriate filtration technique (e.g., vacuum filtration with a Büchner funnel) to efficiently separate the crystals from the mother liquor. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

Q5: The melting point of my recrystallized product is still broad. What does this indicate?

A5: A broad melting point range is a strong indicator of the presence of impurities.

  • Inadequate Purification: The chosen recrystallization solvent may not be effective at removing all impurities. Try a different solvent or solvent system.

  • Solvent Inclusion: Solvent molecules can sometimes become trapped within the crystal lattice. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.

  • Polymorphism: While less common, the compound may exist in different crystalline forms (polymorphs), which can have different melting points.

Section 3: Column Chromatography Challenges

Column chromatography is a versatile technique for separating compounds with different polarities. For nitrogen-containing heterocycles like 5,6-difluoro-1,2,3,4-tetrahydroquinoline, certain issues can arise.[6]

Frequently Asked Questions

Q6: My compound is streaking or tailing on the TLC plate and the column. Why is this happening and how can I fix it?

A6: Streaking or tailing of basic compounds like tetrahydroquinolines on silica gel is a common problem.

  • Cause: The acidic nature of silica gel can lead to strong interactions with the basic nitrogen atom of your compound. This can result in poor separation and band broadening.

  • Solution: To mitigate this, you can add a small amount of a basic modifier to your eluent. Typically, adding 0.5-2% triethylamine (Et3N) or ammonia in methanol to the mobile phase will neutralize the acidic sites on the silica gel and lead to sharper peaks and better separation.

Q7: I am having difficulty separating my product from a very similar impurity. What strategies can I use?

A7: Separating closely related impurities requires optimizing your chromatographic conditions.

  • Eluent Polarity: Fine-tune the polarity of your mobile phase. A shallower gradient or isocratic elution with a solvent system that gives a good separation on the TLC plate (Rf values between 0.2 and 0.5 and well-separated spots) is crucial.

  • Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can sometimes be a better choice for basic compounds. Alternatively, reversed-phase chromatography (e.g., C18) may offer a different selectivity.[7]

  • Column Dimensions: Using a longer, narrower column can improve resolution. However, this will also increase the elution time and the volume of solvent required.

Protocol: Standard Silica Gel Column Chromatography
  • Column Packing: Dry pack the column with silica gel. Gently tap the column to ensure even packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane). If the compound is not very soluble in the eluent, pre-adsorb it onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.

  • Elution: Begin eluting with the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate, with 1% triethylamine).

  • Fraction Collection: Collect fractions and monitor the elution by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Identifying and Characterizing Impurities

Once you have isolated an impurity, the next step is to identify its structure. A combination of analytical techniques is typically required for this.[8][9][10]

Frequently Asked Questions

Q8: What are the best analytical techniques for identifying unknown impurities?

A8: A multi-technique approach is most effective:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities.[9][11] A high-resolution column can often separate even closely related compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most valuable techniques for impurity profiling. It provides the molecular weight of the impurity, which is a critical piece of information for determining its structure.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the detailed structure of an impurity. If the impurity can be isolated in sufficient quantity and purity (typically >1 mg), NMR can provide definitive structural information.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, such as residual solvents or low molecular weight by-products, GC-MS is the method of choice.[12]

Data Interpretation Table
Analytical TechniqueInformation ProvidedApplication in Impurity Profiling
TLC Qualitative assessment of purity and separationRapid screening of reaction progress and column fractions.
HPLC-UV Quantitative assessment of purity and retention timeDetermination of the percentage of each impurity.[13]
LC-MS Molecular weight of componentsInitial identification of impurities based on their mass.[13]
High-Resolution MS Exact mass and elemental compositionConfirmation of the molecular formula of an impurity.
NMR (1H, 13C, COSY, etc.) Detailed structural informationUnambiguous structure elucidation of isolated impurities.
FTIR Presence of functional groupsCan provide supporting evidence for the proposed structure of an impurity.
Troubleshooting Impurity Identification Workflow

Impurity_Characterization cluster_0 Initial Analysis cluster_1 Preliminary Identification cluster_2 Definitive Structure Elucidation TLC Thin Layer Chromatography (TLC) HPLC High-Performance Liquid Chromatography (HPLC) TLC->HPLC Confirm presence of impurity LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC->LCMS Determine retention time and quantity Isolation Isolate Impurity (Prep-HPLC or Column Chromatography) LCMS->Isolation Obtain molecular weight NMR Nuclear Magnetic Resonance (NMR) Isolation->NMR Obtain sufficient quantity for analysis HRMS High-Resolution Mass Spectrometry (HRMS) Isolation->HRMS NMR->HRMS Propose structure HRMS->NMR Confirm elemental composition

Caption: A stepwise approach to impurity characterization.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved from [Link]

  • Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis, 14(008).
  • PubChem. (n.d.). A kind of preparation method of 5,6-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline and detection method thereof - Patent CN-114436956-A. Retrieved from [Link]

  • ACS Publications. (2019). Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines. ACS Omega.
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29).
  • ACS Publications. (2023). Three-Component Synthesis of 2-Substituted Quinolines and Benzo[f]quinolines Using Tertiary Amines as the Vinyl Source. The Journal of Organic Chemistry.
  • Multicomponent reaction access to complex quinolines via oxid
  • MDPI. (2025).
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • PMC. (n.d.).
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10).
  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
  • Journal of Materials Research. (2011). Synthesis and characterization of 1,2,3,4 tetrahydroquinoline intercalated into MoS2 in search of cleaner fuels.
  • Patole, S., Gosar, A., & Shaikh, T. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64.
  • PMC. (2020).
  • Advances in Impurity Profiling of Pharmaceutical Formul
  • Google Patents. (n.d.). CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.
  • MDPI. (2023).
  • Benchchem. (n.d.). Navigating the Stability Landscape of 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one: An In-depth Technical Guide.
  • ResearchGate. (n.d.). Photo‐Emde Degradation of 1,2,3,4‐Tetrahydroquinolinium Salts.
  • TIJER.org. (n.d.).
  • ACS Publications. (2002). Method for Determining Nitrogenous Heterocycle Compounds in Wine.
  • Identification and profiling of impurities in Pharmaceuticals. (2025, June 8).
  • ResearchGate. (2025). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.
  • Google Patents. (n.d.). WO2019154395A1 - Tetrahydroisoquinoline compound, preparation method therefor, pharmaceutical composition containing same, and use thereof.
  • RSC Publishing. (2015). Synthesis and reactions of N-heterocycle functionalised variants of heterometallic {Cr 7 Ni} rings.
  • IJNRD.org. (2024). Impurity Profiling in different analytical techniques.
  • Benchchem. (n.d.). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide.
  • PMC. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • Scientiae Radices. (2023).
  • Arabian Journal of Chemistry. (2022).
  • ANTIOXIDANT ACTIVITY AND OXIDATION PRODUCTS OF 1,2,3,4‑TETRAHYDROQUINOXALINES IN PEROXYL RADICAL SCAVENGING REACT. (n.d.).
  • PMC. (n.d.). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties.

Sources

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility of 5,6-difluoro-1,2,3,4-tetrahydroquinoline

Welcome to the technical support center for 5,6-difluoro-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and trou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5,6-difluoro-1,2,3,4-tetrahydroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the aqueous solubility of this compound. As a fluorinated derivative of the privileged tetrahydroquinoline scaffold, understanding and overcoming its solubility challenges is critical for successful experimental outcomes and preclinical development.

I. Foundational Knowledge: Understanding the Molecule

Before attempting to solubilize 5,6-difluoro-1,2,3,4-tetrahydroquinoline, it is crucial to understand its fundamental physicochemical properties. The presence of two fluorine atoms on the benzene ring significantly influences the electron distribution, lipophilicity, and basicity of the molecule compared to its parent, 1,2,3,4-tetrahydroquinoline.

Core Physicochemical Properties
Property5,6-difluoro-1,2,3,4-tetrahydroquinoline1,2,3,4-tetrahydroquinoline (Parent Compound)Significance for Solubility
Molecular Formula C₉H₉F₂NC₉H₁₁NThe addition of two fluorine atoms increases the molecular weight.
Molecular Weight 169.17 g/mol 133.19 g/mol [1][2]Higher molecular weight can sometimes correlate with lower solubility.
Predicted pKa ~3.5 - 4.5~5.09[3]The electron-withdrawing nature of the fluorine atoms is expected to decrease the basicity of the secondary amine, lowering the pKa. This is a critical parameter for pH-dependent solubility strategies.
Predicted XLogP3 ~2.5 - 2.9~2.3[4]The difluoro-substitution increases the lipophilicity (logP), suggesting lower intrinsic aqueous solubility.
Appearance Likely a solid at room temperature.Colorless to yellow liquid.[5]The physical state will dictate the initial handling and dissolution procedures.

Expert Insight: The predicted lower pKa of 5,6-difluoro-1,2,3,4-tetrahydroquinoline is a key takeaway. It implies that a lower pH will be required to protonate the secondary amine and form a more soluble salt compared to the parent compound. The increased lipophilicity also signals that this molecule will likely have poor intrinsic aqueous solubility, making the strategies discussed below essential.

II. Troubleshooting & FAQs: A Problem-Oriented Approach

This section addresses common challenges and questions encountered when working with 5,6-difluoro-1,2,3,4-tetrahydroquinoline in aqueous media.

FAQ 1: My compound is not dissolving in simple aqueous buffers (e.g., PBS pH 7.4). What is my first step?

Your initial observations are consistent with the predicted properties of a lipophilic, weakly basic compound. The first and most straightforward approach is to modulate the pH of your aqueous medium.

Causality: 5,6-difluoro-1,2,3,4-tetrahydroquinoline has a secondary amine that can be protonated to form a more water-soluble cationic species. By lowering the pH, you increase the concentration of the protonated form, thereby increasing its solubility.

Recommended Action:

  • Determine the pH-Solubility Profile: Conduct a systematic experiment to measure the solubility of your compound across a range of pH values (e.g., pH 2 to pH 8).

  • Target pH: Based on the predicted pKa of ~3.5-4.5, you should observe a significant increase in solubility at pH values below 4.

Experimental Protocol: pH-Dependent Solubility Determination

A detailed protocol for determining the pH-dependent solubility can be found in the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers.[6][7]

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8).[6]

  • Equilibration: Add an excess of 5,6-difluoro-1,2,3,4-tetrahydroquinoline to each buffer in triplicate. The "shake-flask" method is recommended.[6] Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[6][8]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter that does not bind the compound).[6][8]

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).

FAQ 2: pH adjustment alone is insufficient or incompatible with my experimental system. What are my next options?

If a low pH is not suitable for your assay (e.g., cell-based assays), several formulation strategies can be employed to enhance solubility at or near physiological pH.

dot

Solubility_Optimization_Workflow Start Poor Aqueous Solubility of 5,6-difluoro-1,2,3,4-tetrahydroquinoline pH_Adjustment pH Adjustment (Protonation of Amine) Start->pH_Adjustment Initial Strategy Co_Solvents Co-solvents (e.g., DMSO, Ethanol, PEG 400) pH_Adjustment->Co_Solvents If pH is incompatible or insufficient Success Target Solubility Achieved pH_Adjustment->Success If successful Surfactants Surfactants (e.g., Tween® 80, Polysorbate 20) Co_Solvents->Surfactants If co-solvent toxicity is a concern Co_Solvents->Success If successful Cyclodextrins Cyclodextrins (e.g., HP-β-CD) Surfactants->Cyclodextrins Alternative for sensitive systems Surfactants->Success If successful Cyclodextrins->Success If successful

Caption: Decision workflow for solubility optimization.

A. Co-solvents

Causality: Co-solvents are water-miscible organic solvents that increase the solubility of nonpolar compounds by reducing the polarity of the aqueous medium.[9][10] They disrupt the hydrogen bonding network of water, creating a more favorable environment for the hydrophobic 5,6-difluoro-1,2,3,4-tetrahydroquinoline molecule.[10]

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO): A powerful and widely used solvent.

  • Ethanol: A less toxic option suitable for many applications.

  • Polyethylene Glycol 400 (PEG 400): A non-volatile, low-toxicity co-solvent.[11]

Experimental Protocol: Co-solvent Solubility Enhancement

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 5,6-difluoro-1,2,3,4-tetrahydroquinoline in 100% of the chosen co-solvent (e.g., 10-50 mM in DMSO).

  • Serial Dilution: Serially dilute the stock solution into your aqueous buffer. It is critical to add the stock solution to the buffer and not the other way around to avoid precipitation.

  • Final Concentration: Ensure the final concentration of the co-solvent is as low as possible and is tolerated by your experimental system (typically <1% for cell-based assays).

Troubleshooting:

  • Precipitation upon dilution: This indicates that the aqueous solubility limit has been exceeded. Try a lower final concentration of the compound or a slightly higher percentage of the co-solvent if your system allows.

  • Inconsistent results: Ensure thorough mixing after dilution. Vortexing is recommended.

B. Surfactants

Causality: Surfactants are amphipathic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles.[12][13] The hydrophobic core of these micelles can encapsulate poorly soluble molecules like 5,6-difluoro-1,2,3,4-tetrahydroquinoline, effectively dispersing them in the aqueous medium.[12][14]

Common Surfactants:

  • Polysorbate 20 (Tween® 20) and Polysorbate 80 (Tween® 80): Non-ionic surfactants widely used in pharmaceutical formulations due to their low toxicity.[15][16][17][18]

Experimental Protocol: Surfactant-Mediated Solubilization

  • Surfactant Solution Preparation: Prepare a stock solution of the surfactant in your aqueous buffer (e.g., 1-10% w/v).

  • Compound Addition: Add the solid 5,6-difluoro-1,2,3,4-tetrahydroquinoline to the surfactant solution.

  • Equilibration: Agitate the mixture until the compound is dissolved. Gentle heating or sonication can be used to expedite dissolution, but be cautious of compound stability.

  • Final Dilution: Dilute the resulting solution to the desired final concentration.

C. Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20][21] They can form inclusion complexes by encapsulating the hydrophobic 5,6-difluoro-1,2,3,4-tetrahydroquinoline molecule within their cavity, thereby increasing its apparent water solubility.[19][20][21][22][23][24]

Common Cyclodextrins:

  • β-Cyclodextrin (β-CD): Has limited aqueous solubility itself.[25]

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with significantly higher aqueous solubility and a favorable safety profile, making it a preferred choice in many pharmaceutical applications.[25][26]

dot

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation Compound 5,6-difluoro-1,2,3,4-tetrahydroquinoline (Hydrophobic) Complex Inclusion Complex (Soluble) Compound->Complex Water Aqueous Medium Cyclodextrin HP-β-Cyclodextrin (Hydrophobic Cavity) Cyclodextrin->Complex Complex->Water Dispersed in

Caption: Mechanism of cyclodextrin inclusion complex formation.

Experimental Protocol: Cyclodextrin Complexation

  • Cyclodextrin Solution: Prepare a solution of HP-β-CD in the desired aqueous buffer at various concentrations (e.g., 1-10% w/v).

  • Complex Formation: Add an excess of 5,6-difluoro-1,2,3,4-tetrahydroquinoline to each cyclodextrin solution.

  • Equilibration: Agitate the mixtures at a constant temperature for 24-48 hours to ensure the formation of the inclusion complex and to reach equilibrium.

  • Analysis: Separate the undissolved compound and quantify the concentration of the solubilized compound in the supernatant.

FAQ 3: How do I choose between co-solvents, surfactants, and cyclodextrins?

The choice of solubilization strategy depends on several factors:

StrategyAdvantagesDisadvantagesBest For
pH Adjustment Simple, inexpensive, and effective for ionizable compounds.Limited to pH-stable compounds and assays tolerant of non-physiological pH.Initial solubility screening, in vitro assays tolerant to low pH.
Co-solvents High solubilization capacity for many compounds.[9]Potential for toxicity in biological systems, can affect protein conformation.In vitro assays where the final co-solvent concentration is low and validated not to interfere.
Surfactants Effective at low concentrations, generally low toxicity.Can interfere with some biological assays (e.g., membrane-based assays), potential for compound degradation due to autooxidation of some surfactants.[17]Cell-based assays, formulations for in vivo studies.
Cyclodextrins Low toxicity, can improve stability.[24][25]Can be more expensive, may not be effective for all molecules.In vivo studies, sensitive biological assays, and when compound stability is a concern.

III. Concluding Remarks

Optimizing the aqueous solubility of 5,6-difluoro-1,2,3,4-tetrahydroquinoline is a multi-faceted challenge that requires a systematic and mechanistically informed approach. By understanding the compound's physicochemical properties and methodically applying the strategies of pH adjustment, co-solvency, and the use of surfactants or cyclodextrins, researchers can overcome solubility hurdles and obtain reliable and reproducible data. Always validate the chosen solubilization method for compatibility with your specific experimental system to ensure the integrity of your results.

IV. References

  • Micellar solubilization - Wikipedia. (n.d.). Retrieved March 24, 2026, from [Link]

  • Mechanistic Evaluation of Cyclodextrin Inclusion Complexes: A Molecular Modeling and Experimental Approach - International Journal of Scientific Research & Technology. (n.d.). Retrieved March 24, 2026, from [Link]

  • Kinetics and Mechanism of Cyclodextrin Inclusion Complexation Incorporating Bidirectional Inclusion and Formation of Orientational Isomers | The Journal of Physical Chemistry B. (2006, November 15). ACS Publications. Retrieved March 24, 2026, from [Link]

  • 1,2,3,4-tetrahydroquinoline, 635-46-1. (n.d.). The Good Scents Company. Retrieved March 24, 2026, from [Link]

  • Micellar Solubilization of Poorly Soluble A.I.s in ME Formulations. (2023, October 11). Retrieved March 24, 2026, from [Link]

  • 1,2,3,4-tetrahydro-quinolin - ChemBK. (2024, April 9). Retrieved March 24, 2026, from [Link]

  • Review on Enhancement of Solubilization Process - Science Alert. (2014, May 24). Retrieved March 24, 2026, from [Link]

  • Cyclodextrins, Surfactants and Their Inclusion Complexes. (2025, October 1). MDPI. Retrieved March 24, 2026, from [Link]

  • Solubilization mechanism of vesicles by surfactants: Effect of hydrophobicity. (2011, July 28). AIP Publishing. Retrieved March 24, 2026, from [Link]

  • Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. (2022, August 8). MDPI. Retrieved March 24, 2026, from [Link]

  • Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. (2022, August 8). PubMed. Retrieved March 24, 2026, from [Link]

  • Formation of Cyclodextrin-Drug Inclusion Compounds and Polymeric Drug Delivery Systems Using Supercritical Carbon Dioxide Heathe. (2013, August 30). VTechWorks. Retrieved March 24, 2026, from [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. (n.d.). OAText. Retrieved March 24, 2026, from [Link]

  • Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. (2022, November 3). MDPI. Retrieved March 24, 2026, from [Link]

  • pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery | Molecular Pharmaceutics. (2012, April 10). ACS Publications. Retrieved March 24, 2026, from [Link]

  • A Generic Explanation of the Mechanism of Co-solvency. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • A Generic Explanation of the Mechanism of Co-solvency. (2025, April 11). arXiv. Retrieved March 24, 2026, from [Link]

  • Complex Micellization Behavior of the Polysorbates Tween 20 and Tween 80 | Molecular Pharmaceutics. (2021, July 12). ACS Publications. Retrieved March 24, 2026, from [Link]

  • What's the Difference Between Tween 20 and Tween 80? (2020, January 14). G-Biosciences. Retrieved March 24, 2026, from [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace. Retrieved March 24, 2026, from [Link]

  • Annex 4. (n.d.). World Health Organization (WHO). Retrieved March 24, 2026, from [Link]

  • A thermodynamic investigation into protein–excipient interactions involving different grades of polysorbate 20 and 80. (2024, September 23). Springer. Retrieved March 24, 2026, from [Link]

  • Evaluation of cyclodextrin solubilization of drugs. (n.d.). Free. Retrieved March 24, 2026, from [Link]

  • Cyclodextrin - Wikipedia. (n.d.). Retrieved March 24, 2026, from [Link]

  • Polysorbates 20 and 80 used in the formulation of protein biotherapeutics: structure and degradation pathways. (2008, August 15). PubMed. Retrieved March 24, 2026, from [Link]

  • High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • Cyclodextrins: Properties and Applications. (2024, April 21). PMC - NIH. Retrieved March 24, 2026, from [Link]

  • Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). Retrieved March 24, 2026, from [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (2018, May 11). MDPI. Retrieved March 24, 2026, from [Link]

  • Chemical structure of commonly used surfactants polysorbate 80 (top...). (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Cyclodextrins: An Overview of Fundamentals, Types, and Applications. (2022, October 11). IntechOpen. Retrieved March 24, 2026, from [Link]

  • Protocol Considerations for Testing Surfactants and Surfactant-based Formulations in the Bovine Corneal Opacity and Permeability Assay. (n.d.). IIVS.org. Retrieved March 24, 2026, from [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics. (2023, September 9). ACS Publications. Retrieved March 24, 2026, from [Link]

  • Experimentally determined pH-dependent API solubility using a globally harmonized protocol. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460. (n.d.). PubChem. Retrieved March 24, 2026, from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved March 24, 2026, from [Link]

  • Tetrahydroquinoline - Wikipedia. (n.d.). Retrieved March 24, 2026, from [Link]

  • Quinoline, 1,2,3,4-tetrahydro-. (n.d.). NIST WebBook. Retrieved March 24, 2026, from [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2). Retrieved March 24, 2026, from [Link]

  • (PDF) SELF formulation protocol: Part I - Solubility determination in liquid and solid excipients. (2017, August 29). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Research Article Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel. (2009, December 1). Retrieved March 24, 2026, from [Link]

  • Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

validating LC-MS methods for 5,6-difluoro-1,2,3,4-tetrahydroquinoline detection

Validating LC-MS/MS Methods for 5,6-Difluoro-1,2,3,4-Tetrahydroquinoline: A C18 vs. PFP Column Comparison Guide The Bioanalytical Challenge: Fluorinated Tetrahydroquinolines 5,6-difluoro-1,2,3,4-tetrahydroquinoline is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating LC-MS/MS Methods for 5,6-Difluoro-1,2,3,4-Tetrahydroquinoline: A C18 vs. PFP Column Comparison Guide

The Bioanalytical Challenge: Fluorinated Tetrahydroquinolines

5,6-difluoro-1,2,3,4-tetrahydroquinoline is a highly specialized structural motif increasingly utilized in modern drug discovery, particularly as a core scaffold for selective androgen receptor modulators (SARMs) and novel neurotherapeutics[1]. The addition of fluorine atoms improves the molecule's metabolic stability and lipophilicity.

However, quantifying this compound in biological matrices presents a significant chromatographic challenge. The basic secondary amine in the tetrahydroquinoline ring interacts strongly with residual, unendcapped silanols on standard silica-based columns, leading to severe peak tailing. Furthermore, the strong electron-withdrawing nature of the two fluorine atoms alters the molecule's dipole moment. On traditional hydrophobic C18 columns, this often results in poor retention, causing the analyte to co-elute with endogenous phospholipids at the solvent front, which triggers catastrophic ion suppression in the mass spectrometer.

Mechanistic Rationale: Why C18 Fails and PFP Succeeds

To overcome the limitations of standard alkyl-bonded phases, we must select a column chemistry that offers orthogonal retention mechanisms. Pentafluorophenyl (PFP) stationary phases are uniquely suited for this task.

While C18 columns rely exclusively on dispersive hydrophobic interactions, PFP columns leverage multiple mechanisms: π−π charge-transfer interactions, dipole-dipole interactions, and hydrogen bonding[2]. The electron-deficient fluorinated ring of the PFP ligand exhibits a strong affinity for the electron-rich fluorinated aromatic ring of the analyte. This targeted interaction dramatically increases the retention factor ( k′ ), pulls the analyte away from the suppression zone of the solvent front, and yields a highly symmetrical peak shape.

ColumnSelectivity Analyte 5,6-difluoro-1,2,3,4- tetrahydroquinoline C18 Standard C18 Column (Hydrophobic Interactions) Analyte->C18 Weak Affinity PFP PFP Column (Dipole, π-π, H-Bonding) Analyte->PFP Strong Affinity Poor Poor Retention & Peak Tailing C18->Poor Good Strong Retention & Sharp Peak Shape PFP->Good

Fig 1. Mechanistic comparison of C18 vs. PFP column selectivity for fluorinated analytes.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . By introducing a Stable Isotope-Labeled Internal Standard (SIL-IS) at the very first step, any volumetric errors, extraction inefficiencies, or matrix-induced ion suppression events affect both the analyte and the IS equally. The final quantification relies on the response ratio, intrinsically normalizing these variables.

Step 1: Sample Preparation via Liquid-Liquid Extraction (LLE) Causality: LLE is chosen over protein precipitation to actively exclude polar phospholipids that cause ESI ion suppression.

  • Aliquot 50 µL of human plasma into a 2 mL microcentrifuge tube.

  • Add 10 µL of SIL-IS (5,6-difluoro-1,2,3,4-tetrahydroquinoline-d4, 100 ng/mL). This establishes the internal self-validating control.

  • Add 50 µL of 0.1 M Sodium Hydroxide (NaOH). Causality: Alkalinizing the sample suppresses the ionization of the basic secondary amine, driving the analyte into its highly lipophilic state to maximize organic partitioning.

  • Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 800 µL of the upper organic layer to a clean 96-well plate and evaporate under nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v). Causality: Matching the initial gradient conditions prevents solvent-induced peak distortion upon injection.

Step 2: LC-MS/MS Analysis Causality: ESI in positive mode is utilized because the secondary amine readily accepts a proton to form a stable[M+H]+ ion.

  • Column: PFP (50 x 2.1 mm, 1.7 µm) vs. C18 (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Provides abundant protons to drive ESI+ ionization.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-0.5 min (20% B), 0.5-3.0 min (20% to 80% B), 3.0-4.0 min (80% B), 4.1-5.0 min (20% B).

  • Flow Rate: 0.4 mL/min; Injection Volume: 2 µL.

  • MRM Transitions: Analyte m/z 170.1 150.1 (Quantifier, loss of HF); SIL-IS m/z 174.1 154.1.

ValidationWorkflow SamplePrep 1. Sample Preparation (LLE with SIL-IS) LC 2. Chromatography (PFP Column) SamplePrep->LC Self-Validated Extract MS 3. MS/MS Detection (ESI+ MRM) LC->MS Orthogonal Separation Validation 4. ICH M10 Validation (Accuracy & Precision) MS->Validation Quantitative Data

Fig 2. Self-validating LC-MS/MS workflow for bioanalytical quantification.

Comparative Performance Data

The experimental data clearly demonstrates the superiority of the PFP phase for this specific fluorinated analyte. The C18 column suffered from poor retention, placing the analyte squarely in the matrix suppression zone, which decimated the Signal-to-Noise (S/N) ratio.

Table 1: Chromatographic Performance Comparison

ParameterStandard C18 ColumnPFP Column
Retention Time (min) 1.22.8
Peak Asymmetry ( Tf​ ) 1.8 (Severe Tailing)1.1 (Symmetrical)
Theoretical Plates ( N ) 4,50012,500
Signal-to-Noise at LLOQ 8:135:1
Matrix Factor (%) 65% (Ion Suppression)98% (Minimal Effect)

ICH M10 Validation Framework

To ensure the method is suitable for regulatory pharmacokinetic submissions, the PFP-based workflow was subjected to a full validation in accordance with the FDA Bioanalytical Method Validation Guidance (2018)[3] and the globally harmonized ICH M10 guidelines[4].

The self-validating nature of the SIL-IS combined with the orthogonal selectivity of the PFP column resulted in exceptional accuracy and precision across the calibration range.

Table 2: ICH M10 Validation Summary (PFP Method)

Validation ParameterICH M10 Acceptance CriteriaObserved Performance (PFP)
Linearity ( R2 ) ≥0.990 0.998 (1 - 1000 ng/mL)
Intra-day Precision (%CV) ≤15% ( ≤20% at LLOQ)3.2% - 6.5%
Inter-day Precision (%CV) ≤15% ( ≤20% at LLOQ)4.1% - 7.8%
Accuracy (%Bias) ±15% ( ±20% at LLOQ)-4.5% to +5.2%
Extraction Recovery Consistent across QC levels88.5% ( ±3.1% )

Conclusion

When developing LC-MS/MS methods for highly functionalized, fluorinated basic compounds like 5,6-difluoro-1,2,3,4-tetrahydroquinoline, traditional C18 chemistries often fail to provide the necessary retention and peak shape. By transitioning to a PFP column, analysts can exploit dipole and π−π interactions to achieve orthogonal separation. Coupled with a rigorously designed, self-validating LLE protocol utilizing a matched SIL-IS, this method easily surpasses the stringent regulatory requirements of ICH M10, providing a robust foundation for clinical and non-clinical drug development.

References

  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Source: LCGC International. URL: [Link]

  • Title: Doping control analysis of tricyclic tetrahydroquinoline-derived selective androgen receptor modulators using liquid chromatography/electrospray ionization tandem mass spectrometry. Source: PubMed. URL: [Link]

  • Title: Bioanalytical Method Validation - Guidance for Industry (2018). Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: ICH M10 on Bioanalytical Method Validation and Study Sample Analysis (2022). Source: International Council for Harmonisation (ICH). URL: [Link]

Sources

Comparative

A Technical Guide to the Comparative Binding Affinity of 5,6-Difluoro-1,2,3,4-tetrahydroquinoline Analogs at Dopamine D2/D3 Receptors

For Researchers, Scientists, and Drug Development Professionals The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of fluorine atoms into this scaffold can significantly modulate a compound's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity for biological targets. This guide provides a comparative analysis of the binding affinity of 5,6-difluoro-1,2,3,4-tetrahydroquinoline analogs, with a specific focus on the dopamine D2 and D3 receptors, which are key targets in the treatment of various neurological and psychiatric disorders.

While direct comparative binding data for a series of 5,6-difluoro-1,2,3,4-tetrahydroquinoline analogs is not extensively available in the public domain, this guide synthesizes existing data on structurally related fluorinated and non-fluorinated analogs to provide insights into their potential structure-activity relationships (SAR) at the dopamine D2 and D3 receptors.

The Rationale for Targeting Dopamine D2 and D3 Receptors

Dopamine receptors, particularly the D2 and D3 subtypes, are implicated in the pathophysiology of schizophrenia, Parkinson's disease, and addiction. The high degree of homology between these two receptor subtypes presents a significant challenge in developing selective ligands. Tetrahydroquinoline and its bioisostere, tetrahydroisoquinoline, have been extensively explored as scaffolds for developing D2/D3 receptor ligands.[1][2] Fluorination is a common strategy employed to enhance binding affinity and selectivity.[3]

Comparative Binding Affinity Analysis

To contextualize the potential binding affinity of 5,6-difluoro-1,2,3,4-tetrahydroquinoline analogs, this section presents a comparative analysis of structurally related compounds for which binding data at dopamine D2 and D3 receptors are available. The data is summarized in the table below, followed by a discussion on the anticipated impact of the 5,6-difluoro substitution pattern.

Compound/AnalogTarget Receptor(s)Binding Affinity (Kᵢ, nM)Selectivity (D2/D3)Reference
1 (WC-10)D3, D20.8 (D3), 34.4 (D2)43[3]
2 (WC-44)D3, D22.4 (D3), 55.2 (D2)23[3]
Hypothetical 5,6-difluoro-THQ Analog D2/D3 Data not available Data not available
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolineNot SpecifiedData not availableData not available[4]
7-(CF₃SO₂O)-THIQ Analog (31)D3, D2pKᵢ 8.4 (D3)150[1]
4-fluorophenyl analogue (4h)D34.4High vs D1/D2[2]

Discussion of Structure-Activity Relationships (SAR):

The presented data on related fluorinated compounds suggest that fluorine substitution can significantly influence binding affinity and selectivity for dopamine receptors. For instance, the introduction of a trifluoromethanesulfonyloxy group at the 7-position of a tetrahydroisoquinoline (THIQ) scaffold resulted in a compound with high D3 receptor affinity (pKi 8.4) and 150-fold selectivity over the D2 receptor.[1] Similarly, a 4-fluorophenyl analog demonstrated strong D3 receptor affinity.[2]

Based on these observations, it is plausible to hypothesize that the 5,6-difluoro substitution on the 1,2,3,4-tetrahydroquinoline core could lead to compounds with notable affinity for D2 and/or D3 receptors. The electron-withdrawing nature of the two fluorine atoms would alter the electronic distribution of the aromatic ring, potentially influencing key interactions with receptor residues. The precise impact on affinity and selectivity would depend on the specific binding pocket environment and the overall conformation of the molecule. Further experimental validation is necessary to confirm this hypothesis.

Experimental Protocol: Radioligand Binding Assay for Dopamine D2/D3 Receptors

The following is a detailed, step-by-step methodology for a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of test compounds for the human dopamine D2 and D3 receptors.

Materials:

  • Receptor Source: Membranes from CHO-K1 cells stably expressing human D2 or D3 receptors.

  • Radioligand: [³H]Spiperone or another suitable high-affinity radioligand.

  • Non-specific Binding Determinant: (+)-Butaclamol or Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membrane pellets on ice.

    • Homogenize the pellets in assay buffer using a glass-Teflon homogenizer.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Dilute the membrane homogenate to the desired concentration in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of diluted membrane homogenate.

      • Non-specific Binding: 50 µL of non-specific binding determinant solution (e.g., 10 µM (+)-butaclamol), 50 µL of radioligand solution, and 100 µL of diluted membrane homogenate.

      • Competition Binding: 50 µL of test compound solution at various concentrations, 50 µL of radioligand solution, and 100 µL of diluted membrane homogenate.

  • Incubation:

    • Incubate the plates at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filter discs into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark for at least 4 hours.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualizations

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes setup_plate Set up 96-well Plate (Total, Non-specific, Competition) prep_membranes->setup_plate prep_reagents Prepare Reagents (Radioligand, Buffers, etc.) prep_reagents->setup_plate incubation Incubate to Reach Equilibrium setup_plate->incubation filtration Filter and Wash incubation->filtration counting Liquid Scintillation Counting filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

Hypothesized Structure-Activity Relationship Logic

SAR_Logic cluster_scaffold Core Scaffold cluster_modification Chemical Modification cluster_properties Altered Properties cluster_outcome Potential Outcome thq 1,2,3,4-Tetrahydroquinoline fluorination 5,6-Difluoro Substitution thq->fluorination electronics Modified Ring Electronics fluorination->electronics lipophilicity Increased Lipophilicity fluorination->lipophilicity binding_affinity Altered Binding Affinity at D2/D3 Receptors electronics->binding_affinity lipophilicity->binding_affinity

Caption: Hypothesized impact of 5,6-difluoro substitution.

Conclusion

The 5,6-difluoro-1,2,3,4-tetrahydroquinoline scaffold represents a promising area for the development of novel dopamine D2 and D3 receptor ligands. While direct experimental data for these specific analogs are currently limited, the analysis of structurally related compounds provides a strong rationale for their synthesis and pharmacological evaluation. The detailed radioligand binding assay protocol included in this guide offers a robust framework for determining their binding affinities. Future research should focus on synthesizing a series of these analogs and systematically evaluating their binding profiles to establish a clear structure-activity relationship, which will be crucial for guiding the design of more potent and selective drug candidates.

References

  • Mach, R. H., et al. (2011). Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands. ACS Chemical Neuroscience, 2(4), 219-230. [Link]

  • Reavill, C., et al. (1999). Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor. Bioorganic & Medicinal Chemistry Letters, 9(2), 179-184. [Link]

  • Zaniewski, R. P., et al. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie, 354(6), e2000373. [Link]

  • Soukup, O., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Biomolecules, 11(9), 1262. [Link]

  • Soukup, O., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1 H)-one Derivatives Related to Aripiprazole. Biomolecules, 11(9), 1262. [Link]

  • Kharkar, P. S., et al. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif. ACS Medicinal Chemistry Letters, 9(7), 693-698. [Link]

  • Kasture, A., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Cell and Developmental Biology, 10, 832536. [Link]

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